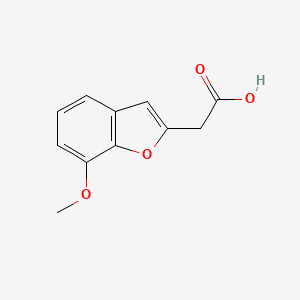

7-Methoxy-3-benzofuranacetic acid

Beschreibung

General Overview of Benzofuran (B130515) Derivatives in Scientific Inquiry

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are ubiquitously found in nature and can also be synthesized chemically. nih.govnih.gov The core structure, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, serves as a versatile scaffold for the development of novel compounds with a wide array of biological activities. nih.govnih.gov This has garnered considerable interest from researchers in medicinal chemistry, pharmacology, and materials science. researchgate.netacs.org

The scientific inquiry into benzofuran derivatives is largely driven by their diverse pharmacological properties. These compounds have been extensively studied for their potential as antimicrobial, anti-inflammatory, anticancer, and antioxidant agents. nih.govrsc.orgontosight.ai The introduction of various substituents at different positions on the benzofuran ring system can lead to new derivatives with enhanced therapeutic potential. nih.gov For instance, the addition of halogen atoms or the creation of hybrid molecules by incorporating other pharmacologically active moieties like chalcone, triazole, or imidazole (B134444) has been shown to significantly increase the anticancer activities of benzofuran derivatives. nih.gov

In addition to their medicinal applications, benzofuran derivatives are also investigated for their roles in other scientific fields. For example, certain benzofuran derivatives containing a thiophene (B33073) ring are utilized in the development of highly efficient organic photovoltaics and field-effect transistors. acs.org The broad spectrum of biological activities and potential applications has made benzofuran derivatives a focal point of extensive research, with scientists continuously exploring new synthetic methods and investigating the structure-activity relationships to design more potent and specific agents. nih.govacs.orgrsc.org

Significance of 7-Methoxy-3-benzofuranacetic Acid as a Chemical Entity in Academic Studies

Within the broad class of benzofuran derivatives, this compound holds specific interest for academic research. Its structure, featuring a methoxy (B1213986) group at the 7th position and an acetic acid side chain at the 3rd position of the benzofuran core, makes it a valuable intermediate and building block in organic synthesis. The presence of these functional groups allows for further chemical modifications, enabling the creation of a diverse library of more complex molecules.

Research involving this compound and its derivatives often focuses on the synthesis and evaluation of their biological activities. For example, studies have explored the synthesis of novel compounds derived from related structures like 2-(7-methoxy-3-methyl-1-benzofuran-2-yl)-4H-chromon-4-ones, which have been tested for their antioxidant and antimicrobial properties. researchgate.net The synthesis of derivatives such as 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid highlights the utility of the benzofuranacetic acid scaffold in creating new chemical entities with potential pharmacological applications. researchgate.net

The academic significance of this compound is further underscored by its availability as a research chemical, facilitating its use in various studies. sigmaaldrich.com Its related compounds, such as 7-methoxy-1-benzofuran-3-carboxylic acid and 7-Methoxy-3(2H)-benzofuranone, are also subjects of scientific investigation, contributing to the broader understanding of the structure-activity relationships within this family of compounds. cymitquimica.comsigmaaldrich.comsigmaaldrich.comuni.lu The ongoing research into these and other related benzofuran derivatives continues to expand the knowledge base and potential applications of this important class of heterocyclic compounds.

Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 7-methoxy-1-benzofuran-3-carboxylic acid | 7-Methoxy-3(2H)-benzofuranone | 3-Benzofuranacetic acid, 7-methoxy-, methyl ester | 7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |

| Molecular Formula | C11H10O4 | C10H8O4 | C9H8O3 | C12H12O4 | C10H10O4 |

| Molecular Weight | 206.19 g/mol | 192.17 g/mol cymitquimica.com | 164.16 g/mol sigmaaldrich.com | 220.22 g/mol sinfoochem.com | 194.18 g/mol moldb.com |

| CAS Number | 79477-01-3 sigmaaldrich.com | 344287-58-7 cymitquimica.com | 7169-37-1 sigmaaldrich.com | 39581-49-2 sinfoochem.com | 26018-52-0 moldb.com |

| Physical Form | Not specified | Not specified | Solid sigmaaldrich.com | Not specified | Not specified |

| Melting Point | Not specified | Not specified | 82-86 °C sigmaaldrich.com | Not specified | Not specified |

| IUPAC Name | (7-methoxy-1-benzofuran-3-yl)acetic acid sigmaaldrich.com | 7-methoxy-1-benzofuran-3-carboxylic acid uni.lu | 7-Methoxy-3(2H)-benzofuranone | 3-Benzofuranacetic acid, 7-methoxy-, methyl ester | 7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |

| InChI Key | YECIFNKYUBNXQR-UHFFFAOYSA-N sigmaaldrich.com | LBIXZQALKDMTIT-UHFFFAOYSA-N cymitquimica.com | QSJBSTJSAZCHSA-UHFFFAOYSA-N sigmaaldrich.com | Not specified | Not specified |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(7-methoxy-1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-4-2-3-7-5-8(6-10(12)13)15-11(7)9/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFKBRHQNISJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methoxy 3 Benzofuranacetic Acid and Its Analogues

Strategies for Benzofuran (B130515) Ring Construction

The formation of the benzofuran ring is a cornerstone of the synthesis. Various methods have been developed, often categorized by the specific bond formation that leads to the heterocyclic ring system. nih.gov

Cyclization Reactions from Phenolic and Carbonyl Precursors

A predominant strategy for constructing the benzofuran ring involves the cyclization of phenolic and carbonyl precursors. This approach leverages the reactivity of phenols and adjacent carbonyl functionalities to form the fused furan (B31954) ring.

One common method is the acid-catalyzed cyclodehydration of α-aryloxy ketones. organic-chemistry.org For instance, 2-methoxychalcone epoxides can be rearranged and deformylated using a catalyst like boron trifluoride etherate (BF₃·Et₂O) to produce 2-methoxydeoxybenzoins. These intermediates can then undergo intermolecular cyclodehydration with hydrobromic acid to yield 2-arylbenzofurans in high yields. nih.gov

Another approach involves the intramolecular cyclization of electron-rich aryl ketones mediated by reagents like iron(III) chloride (FeCl₃). This method facilitates the formation of a C–O bond between the oxygen on a side chain and the benzene (B151609) ring through direct oxidative aromatic C–O bond formation. The presence of an alkoxy substituent on the benzene ring is often crucial for the efficiency of this cyclization. nih.gov

Palladium-catalyzed ring closure of o-bromobenzyl ketones provides a direct route to 2-arylbenzofurans. nih.gov Similarly, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones offers a method to synthesize benzofuran derivatives, with the reaction tolerating a range of electron-donating or electron-withdrawing groups on the substrates. organic-chemistry.org

The following table summarizes key cyclization reactions from phenolic and carbonyl precursors:

| Precursor Type | Reagent/Catalyst | Key Transformation | Ref |

| 2-Methoxychalcone epoxides | BF₃·Et₂O, HBr | Meerwein rearrangement, deformylation, and cyclodehydration | nih.gov |

| Electron-rich-aryl ketones | FeCl₃ | Intramolecular oxidative aromatic C–O bond formation | nih.gov |

| o-Bromobenzyl ketones | Pd₂(dba)₃, IPr, Cs₂CO₃ | Palladium-catalyzed intramolecular C-O bond formation | nih.gov |

| Aryl halides and aryl ketones | Ni(OTf)₂ or Ni(dppp)₂Cl₂, 1,10-Phenanthroline | Nickel-catalyzed intramolecular nucleophilic addition | organic-chemistry.org |

Alternative Benzofuran Annulation Methods

Beyond the use of phenolic and carbonyl precursors, several other annulation strategies exist for constructing the benzofuran skeleton. acs.org These methods often involve transition-metal catalysis and provide access to a diverse range of substituted benzofurans.

One such method is the copper-promoted hydration/annulation of 2-fluorophenylacetylene derivatives. This domino reaction, using copper(I) iodide, potassium hydroxide (B78521), water, and potassium iodide in DMSO, leads to the formation of the benzofuran ring. nih.gov Palladium-nanoparticle catalysts have also been employed for the intramolecular addition of phenols to alkynes, which can be performed in a continuous flow system. nih.gov

Rhodium-catalyzed annulation between 1,3-diynes and N-benzoxyacetamide represents a more recent approach to synthesize the benzofuran ring, proceeding through C–H activation, migratory insertion, protonation, and intramolecular substitution. nih.gov Another innovative strategy involves a one-pot reaction of substituted amines, salicylaldehydes, and calcium carbide, catalyzed by copper bromide, to afford amino-substituted benzofurans. nih.gov

The following table highlights some alternative benzofuran annulation methods:

| Starting Materials | Catalyst/Reagents | Key Features | Ref |

| 2-Fluorophenylacetylene derivatives | CuI, KOH, H₂O, KI in DMSO | Domino hydration/annulation | nih.gov |

| Alkynylphenols | Pd-nanoparticles or InI₃ | Intramolecular hydroalkoxylation | nih.gov |

| 1,3-Diynes and N-benzoxyacetamide | Rhodium catalyst, NaOPiv·H₂O | C–H directing group migration | nih.gov |

| Substituted amines, salicylaldehydes, calcium carbide | Copper bromide, Na₂CO₃, H₂O, DMSO | One-pot synthesis of amino-substituted benzofurans | nih.gov |

Introduction and Functionalization of the Acetic Acid Moiety in Benzofuran Scaffolds

Once the benzofuran core is established, the introduction and subsequent modification of the acetic acid side chain at the 3-position is a critical step in the synthesis of 7-Methoxy-3-benzofuranacetic acid.

Nucleophilic Acetic Acid Derivatization

The introduction of the acetic acid group often involves nucleophilic substitution reactions. For instance, a common precursor, benzofuran-3(2H)-one, can be reacted with an appropriate electrophile to install the acetic acid moiety. However, direct alkylation can sometimes be challenging.

An alternative is the derivatization of pre-functionalized benzofurans. For example, a 2-chloromethylbenzofuran intermediate can be used as an alkylating agent. nih.gov While direct analysis of such reactive intermediates can be difficult, post-column derivatization techniques in HPLC-MS have been developed to facilitate their characterization. nih.gov

Esterification and Carboxylic Acid Transformations

Esterification of the benzofuranacetic acid is a common transformation, often performed to protect the carboxylic acid group during subsequent reactions or to create ester prodrugs. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a classic method for this purpose. wikipedia.orgchemguide.co.ukchemguide.co.uk The reaction is reversible and often requires heating under reflux to achieve equilibrium. chemguide.co.uk

The synthesis of benzofuran-3-acetic acids can be achieved from precursor compounds which are then converted to their corresponding ethyl esters by refluxing with ethanol (B145695) in the presence of concentrated sulfuric acid. researchgate.net These esters can then be hydrolyzed back to the carboxylic acid under appropriate conditions.

The following table outlines common transformations involving the acetic acid moiety:

| Starting Material | Reagents | Product | Reaction Type | Ref |

| Benzofuran-3-acetic acid | Ethanol, H₂SO₄ | Ethyl benzofuran-3-acetate | Fischer-Speier Esterification | wikipedia.orgresearchgate.net |

| Ethyl benzofuran-3-acetate | H₂O, Acid or Base | Benzofuran-3-acetic acid | Hydrolysis | masterorganicchemistry.com |

Regioselective Incorporation of Methoxy (B1213986) Substituents

The placement of the methoxy group at the 7-position of the benzofuran ring requires regioselective control. This is often achieved by starting with a precursor that already contains the methoxy group in the desired position. For example, the synthesis can begin with a substituted phenol (B47542) that has a methoxy group ortho to the hydroxyl group.

In cases where the methoxy group needs to be introduced later in the synthesis, specific methodologies are employed. For the synthesis of cephamycin analogues, which also feature a methoxy group, a common strategy involves the oxidation of a Schiff base followed by treatment with methanol. nih.gov Another method involves the treatment of a diprotected 7-amino-cephalosporanic acid (7-ACA) derivative with a base like lithium methoxide (B1231860) and then tert-butyl hypochlorite (B82951) to generate a C-7 imine intermediate, which is then captured by the excess methoxide. nih.gov

The regioselective synthesis of substituted benzofuranones, which can be converted to benzofurans, has been achieved through the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. nih.govoregonstate.edu This method allows for precise control over the substitution pattern on the benzene ring. nih.govoregonstate.edu

Enantioselective Synthesis of Chiral Benzofuranacetic Acid Derivatives

The development of enantioselective methods to produce chiral benzofuran derivatives is crucial for accessing compounds with specific biological activities. While a direct enantioselective synthesis of this compound is not widely reported, several advanced strategies have been established for related chiral benzofuran structures. These methods often employ chiral catalysts to control the stereochemistry of the final product.

One notable approach involves the iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones. This method, utilizing a cationic iridium complex with a chiral bisphosphine ligand, yields chiral 3-substituted dihydrobenzofurans with high enantioselectivity. rsc.orgnii.ac.jp The ketone's carbonyl group acts as a directing group for the C-H activation, facilitating the cyclization. rsc.orgnii.ac.jp This strategy has been successfully applied to a range of substrates, including benzophenone (B1666685) derivatives and other ketones, to produce cyclic products with high yields and enantioselectivity. nii.ac.jp

Another strategy focuses on the construction of 2-substituted-3-functionalized benzofurans through an intramolecular Heck reaction, which has been applied to the first enantioselective total synthesis of Daphnodorin B. acs.org Furthermore, organocatalytic approaches, such as the use of cinchona alkaloid-based chiral amino-squaramide catalysts, have been developed for the enantioselective synthesis of 3-substituted benzoxaboroles. acs.org These methods highlight the potential for creating chiral centers at the C3 position of the benzofuran ring system, which is directly relevant to the synthesis of chiral benzofuranacetic acid derivatives.

The table below summarizes key findings in the enantioselective synthesis of chiral benzofuran derivatives.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Cationic Iridium / Chiral Bisphosphine | m-allyloxyphenyl ketones | Chiral 3-substituted dihydrobenzofurans | High yield and enantioselectivity, carbonyl directing group. rsc.orgnii.ac.jp |

| Palladium Catalyst | Not specified | 2-substituted-3-functionalized benzofurans | Intramolecular Heck reaction, applied to total synthesis. acs.org |

| Cinchona Alkaloid-based Catalyst | α-formyl boronic acids | Chiral 3-substituted benzoxaboroles | Organocatalytic, good to excellent enantioselectivity. acs.org |

Specific Synthetic Approaches to this compound and its Analogues

Synthesis of this compound Chloride

The synthesis of acid chlorides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry, often serving as a key step in the preparation of amides, esters, and other derivatives. A general and widely used method for this conversion involves the treatment of the carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride.

In the context of preparing this compound chloride, the parent carboxylic acid would be suspended in an anhydrous solvent, typically dichloromethane (B109758) (DCM), to which oxalyl chloride and a catalytic amount of dimethylformamide (DMF) are added. The reaction mixture is typically stirred at room temperature until the conversion is complete, which can be monitored by techniques like thin-layer chromatography (TLC). This process facilitates the formation of the highly reactive acid chloride, which can then be used in subsequent reactions without isolation. This procedure is analogous to the synthesis of various benzofuran-2-carboxamides, where the corresponding carboxylic acid is first converted to its acid chloride. researchgate.net

Preparation of 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-(RS)-benzofuranacetic Acid

The synthesis of 2,3-dihydrobenzofuranacetic acid derivatives often involves multi-step sequences. While a specific procedure for 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-(RS)-benzofuranacetic acid is not detailed in the provided search results, related syntheses of dihydrobenzofuran structures can provide a template. For instance, the synthesis of other dihydrobenzofurans has been achieved through iridium-catalyzed intramolecular hydroarylation. rsc.orgnii.ac.jp

Benzofuran-3-acetic Acid Synthesis from Substituted 4-Bromomethylcoumarins

A convenient two-step synthesis of benzofuran-3-acetic acids has been developed starting from substituted phenols. researchgate.netlbp.world This method involves the initial reaction of a phenol with ethyl-4-chloroacetoacetate in the presence of sulfuric acid to form a 4-chloromethylcoumarin derivative. lbp.world This coumarin (B35378) intermediate then undergoes an alkali-mediated rearrangement upon refluxing with sodium hydroxide to yield the desired benzofuran-3-acetic acid in near-quantitative yields. researchgate.netlbp.world This rearrangement proceeds via an α,β-unsaturated acid intermediate. researchgate.net Phenols with electron-donating substituents at the meta position have been shown to favor high yields of the initial coumarin formation. researchgate.net

The general reaction scheme is as follows:

Step 1: Phenol + Ethyl-4-chloroacetoacetate --(H₂SO₄)--> 4-Chloromethylcoumarin

Step 2: 4-Chloromethylcoumarin --(NaOH, reflux)--> Benzofuran-3-acetic acid

This methodology provides a reliable route to various substituted benzofuran-3-acetic acids.

DABCO-Catalyzed Benzofuran Formation and Subsequent Functionalization

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile and environmentally friendly organocatalyst employed in a multitude of organic transformations, including the synthesis of heterocyclic compounds like benzofurans. researchgate.net DABCO can catalyze the one-pot synthesis of polyfunctionalized benzofurans in water under reflux conditions, highlighting its utility in green chemistry. researchgate.net While a specific application of DABCO for the synthesis of this compound is not explicitly detailed, its role in promoting the formation of the benzofuran core suggests its potential in developing synthetic routes to this target molecule and its analogues. The catalytic activity of DABCO can be leveraged in multi-component reactions to assemble complex molecular architectures in a single step.

Synthesis of 7-Methoxy-3-methyl Benzofuran Incorporated Chromenone Analogues

The synthesis of chromenone analogues incorporating a 7-methoxy-3-methylbenzofuran (B12871838) moiety has been reported, demonstrating the utility of this scaffold in constructing more complex heterocyclic systems. researchgate.net The synthetic pathway commences with the reaction of differently substituted 2-hydroxy acetophenones with 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid in the presence of phosphorus oxychloride (POCl₃) in dry pyridine (B92270). researchgate.net This initial step affords 2-acetylphenyl 7-methoxy-3-methyl-1-benzofuran-2-carboxylates. researchgate.net

These carboxylate intermediates are then treated with potassium hydroxide in dry pyridine to yield 1-(2-hydroxyphenyl)-3-(7-methoxy-3-methyl-1-benzofuran-2-yl)propane-1,3-diones. researchgate.net Finally, refluxing these 1,3-diones in ethanol with hydrochloric acid leads to the formation of 2-(7-methoxy-3-methyl-1-benzofuran-2-yl)-4H-chromon-4-ones. researchgate.net The structures of all synthesized compounds were confirmed using IR, ¹H NMR, and mass spectral data. researchgate.net

Advanced Computational Chemistry Investigations of 7 Methoxy 3 Benzofuranacetic Acid

Quantum Chemical Methodologies for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These ab initio methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.net This method calculates the electronic structure of a molecule by modeling its electron density rather than the complex many-electron wavefunction. In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation.

For benzofuran (B130515) derivatives, computational studies often employ hybrid DFT functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a sufficiently large basis set like 6-311+G(d,p). jetir.orgresearchgate.net The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy of the calculations. researchgate.net The 6-311+G(d,p) basis set is a Pople-style basis set that provides a flexible description of the electron distribution by including diffuse functions (+) to describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron clouds in chemical bonds. jetir.org

The output of a DFT calculation provides the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. For instance, a study on the closely related 7-methoxy-benzofuran-2-carboxylic acid revealed that the molecule belongs to the C1 point group, indicating a lack of symmetry. jetir.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's reactivity and kinetic stability. libretexts.org

A small HOMO-LUMO energy gap suggests that a molecule can be easily excited and is generally more reactive. researchgate.net Computational studies on 7-methoxy-benzofuran-2-carboxylic acid, a structural analog, have determined these energy values. jetir.orgresearchgate.net The analysis indicated an energy gap of approximately 4.189 eV, suggesting that charge transfer interactions can readily occur within the molecule, pointing towards significant chemical reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a 7-Methoxy-benzofuran Derivative Data derived from a computational study on 7-methoxy-benzofuran-2-carboxylic acid. jetir.orgresearchgate.net

| Parameter | Energy (atomic units) | Energy (eV) |

| EHOMO | -0.235 | -6.388 |

| ELUMO | -0.081 | -2.198 |

| Energy Gap (ΔE) | 0.154 | 4.190 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. wuxiapptec.comahievran.edu.tr An MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. wuxiapptec.comresearchgate.net

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. wuxiapptec.com The MEP can also be used to understand intermolecular interactions, such as hydrogen bonding. rsc.org

For 7-Methoxy-3-benzofuranacetic acid, an MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid group and the methoxy (B1213986) group due to their high electronegativity and the presence of lone pairs of electrons. These regions would be the most likely sites for interactions with electrophiles or for forming hydrogen bonds. The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (deep blue), highlighting its acidic nature and tendency to be donated as a proton. wuxiapptec.comrsc.org

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. arxiv.org This analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. ahievran.edu.trcanterbury.ac.nz The predicted frequencies correspond to specific molecular motions, such as stretching, bending, and rocking of bonds. nih.gov

A key application of this method is the confirmation of a molecule's structure. canterbury.ac.nz When the calculated vibrational frequencies are scaled to correct for systematic errors in the computational method, they generally show good agreement with experimental IR and Raman spectra. ahievran.edu.trresearchgate.net This correlation helps in assigning the absorption bands in the experimental spectra to specific vibrational modes.

A theoretical vibrational analysis of this compound would predict characteristic frequencies for its functional groups. For example, a strong absorption band corresponding to the C=O stretching of the carboxylic acid group would be expected, along with bands for the O-H stretch, C-O stretches of the ether and acid, and various C-H vibrations of the aromatic ring and methoxy group. nih.gov A study of a similar benzofuran derivative containing 22 atoms calculated the existence of 60 fundamental vibrational modes. jetir.org

Table 2: Hypothetical Vibrational Frequencies for this compound Illustrative data based on typical vibrational modes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic/Methoxy) | 3000-2850 |

| C=O Stretch (Carboxylic Acid) | 1725-1700 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Ether/Acid) | 1300-1000 |

Molecular Modeling for Ligand-Target Interactions

Beyond understanding the intrinsic properties of a molecule, computational chemistry is instrumental in predicting how a molecule might interact with biological macromolecules, such as proteins or nucleic acids. This is the domain of molecular modeling, which is crucial in fields like drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). bipublication.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.

The results of a docking study provide two key pieces of information:

Binding Affinity: This is typically given as a numerical score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower (more negative) score generally indicates a more favorable binding interaction.

Interaction Modes: Docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov

While direct docking studies on this compound are not widely published, research on other benzofuran derivatives demonstrates the utility of this approach. For instance, various benzofuran compounds have been docked against cancer-related protein targets to assess their potential as anticancer agents. bipublication.com These studies analyze how the benzofuran core and its substituents fit into the active sites of proteins and identify key amino acid residues involved in the binding. bipublication.com Applying this methodology to this compound could help identify its potential biological targets and elucidate its mechanism of action at a molecular level.

Simulation Studies for Conformational Dynamics

The conformational flexibility of this compound is a critical determinant of its chemical behavior and potential biological activity. Understanding the accessible conformations and the energy barriers between them requires sophisticated computational approaches. Molecular dynamics (MD) simulations and quantum chemical calculations are powerful tools for exploring the conformational landscape of molecules.

A common approach to mapping the conformational space is to perform potential energy surface (PES) scans by systematically varying key dihedral angles. For this compound, the crucial dihedral angles would involve the rotation around the bond connecting the acetic acid side chain to the benzofuran ring and the orientation of the methoxy group. Theoretical methods like Density Functional Theory (DFT) are frequently employed for these calculations. epstem.net For example, in a study on (3-Carbamoylphenyl) boronic acid, DFT calculations with the B3LYP model and a 6-311+G(2d,p) basis set were used to map the potential energy surface and identify the most stable conformers. epstem.net

The conformational dynamics are also significantly influenced by intermolecular interactions. A Hirshfeld surface analysis of a related compound, (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, revealed the importance of H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts in the crystal packing. nih.gov Such interactions would also play a crucial role in the conformational preferences of this compound in different environments.

Table 1: Representative Theoretical Parameters from Conformational Analysis of a Model Organic Acid

| Parameter | Value | Method |

| Energy Gap (Eg) | 5.59 eV | DFT/B3LYP/6-311+G(2d,p) |

| Dipole Moment (µ) | 3.41 Debye | DFT/B3LYP/6-311+G(2d,p) |

| Data from a theoretical study on (3-Carbamoylphenyl) boronic acid, illustrating typical parameters obtained from DFT calculations. epstem.net |

Solvation Models and Solvatochromic Investigations

The interaction of a solute with its surrounding solvent molecules can significantly influence its structure, reactivity, and spectral properties. Solvation models in computational chemistry aim to capture these effects. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a direct manifestation of these interactions and can be investigated both experimentally and theoretically.

For benzofuran derivatives, the excited state dipole moment can be determined using methods like the Lippert–Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. organic-chemistry.org In a study on a substituted benzofuran, the absorption and emission spectra were recorded in a range of solvents with varying polarities to determine the ground and excited state dipole moments. organic-chemistry.org Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can complement these experimental findings. The Polarizable Continuum Model (PCM) is a widely used solvation model in such calculations, where the solvent is treated as a continuous dielectric medium. semanticscholar.org

For instance, in a computational study of a novel benzofuran derivative, the electronic absorption spectra were calculated using the Corrected Linear Response Polarizable Continuum Model (CLR-PCM) in different solvents, showing good agreement with experimental data. semanticscholar.org These calculations can predict how the absorption and emission wavelengths shift in response to solvent polarity, providing insights into the change in electronic distribution upon excitation.

Table 2: Solvatochromic Data for a Representative Benzofuran Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Stokes Shift (Δν) (cm-1) |

| Hexane | 1.89 | 1.375 | 2345 |

| Chloroform | 4.81 | 1.446 | 2890 |

| Ethyl Acetate | 6.02 | 1.372 | 3123 |

| Acetone | 20.7 | 1.359 | 3567 |

| Methanol | 32.7 | 1.329 | 4110 |

| Illustrative data based on typical solvatochromic studies of benzofuran derivatives. organic-chemistry.org |

Theoretical Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates, and to understand the origins of stereoselectivity. While a specific theoretical study on the reaction mechanism and stereoselectivity of this compound synthesis is not documented in the provided results, insights can be drawn from studies on the synthesis of related benzofuran structures.

The synthesis of benzofuran-3-acetic acid derivatives often involves a key cyclization step. For example, a one-pot synthesis of a related compound, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, is proposed to proceed through a preliminary condensation followed by an acid-catalyzed intramolecular cyclization. researchgate.net Theoretical modeling of such a reaction would involve calculating the energy profile of the reaction pathway, locating the transition state for the cyclization, and determining the activation energy.

Furthermore, studies on the selective synthesis of 3-acylbenzofurans have shown that the reaction outcome can be highly dependent on the reaction conditions, particularly the acidity of the medium. nih.gov For instance, weakly acidic conditions might favor one reaction pathway, while strongly acidic conditions could lead to a different isomer through a diprotonated intermediate. nih.gov Computational studies can model these different pathways to explain the observed selectivity. Density Functional Theory (DFT) is a common method for such mechanistic investigations. semanticscholar.org

In cases where chiral centers are formed, computational methods can be employed to predict the stereochemical outcome. This involves calculating the energies of the transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state is expected to be the major product.

Table 3: Proposed Intermediates in Benzofuran Synthesis

| Step | Intermediate | Description |

| 1 | Condensation Product | Result of the initial reaction between starting materials. |

| 2 | Cyclization Precursor | Intermediate poised for intramolecular ring closure. |

| 3 | Cyclized Intermediate | The formed benzofuran ring system prior to final modification. |

| Generalized intermediates based on proposed mechanisms for the synthesis of benzofuran derivatives. researchgate.netnih.gov |

Biological Activity and Mechanistic Insights of 7 Methoxy 3 Benzofuranacetic Acid Derivatives

Anti-inflammatory Actions of Benzofuranacetic Acid Derivatives

Benzofuran (B130515) derivatives are recognized for their potent anti-inflammatory effects. nih.gov These compounds can modulate various inflammatory pathways, making them promising candidates for the development of new anti-inflammatory drugs.

Modulation of Proinflammatory Mediators and Cytokines

Research has demonstrated that benzofuran derivatives can effectively inhibit the production of key pro-inflammatory mediators. For instance, certain fluorinated benzofuran and dihydrobenzofuran compounds have been shown to be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-treated macrophages, with some derivatives exhibiting IC50 values as low as 1.48 μM. mdpi.com These compounds also suppress the secretion of other important pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (CCL2), as well as nitric oxide (NO) formation. mdpi.com The anti-inflammatory mechanism of some derivatives involves the direct inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins. mdpi.com Furthermore, bergapten, a benzofuran derivative, has been found to inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects. nih.gov Some benzofuran-3(2H)-one derivatives have been reported to significantly reduce the levels of tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8. nih.gov

Effects on Immune Cell Responses (e.g., Microglia)

The anti-inflammatory properties of benzofuranacetic acid derivatives extend to their effects on immune cells. For example, α-methyl-3-phenyl-7-benzofuranacetic acid (R-803) has demonstrated significant anti-inflammatory activity by inhibiting carrageenan-induced edema and other inflammatory responses in animal models. nih.gov This suggests an interaction with immune cell signaling pathways that mediate inflammation. The ability of these compounds to suppress inflammatory responses in macrophages, which are key immune cells, underscores their potential as modulators of immune cell activity. mdpi.com

Antioxidant Properties and Reactive Oxygen Species Modulation

Benzofuran derivatives are noted for their significant antioxidant activities, which are crucial in mitigating cellular damage caused by oxidative stress. nih.govnih.gov

Free Radical Scavenging Mechanisms

The antioxidant capacity of benzofuranacetic acid derivatives is largely attributed to their ability to scavenge free radicals. nih.gov Studies have shown that these compounds can effectively neutralize reactive oxygen species (ROS). For example, certain synthesized benzofuran derivatives have exhibited very good antioxidant activity in in-vitro tests. nih.gov The mechanism often involves the donation of a hydrogen atom from a hydroxyl group on the benzofuran ring to a free radical, thereby stabilizing it. This is supported by studies on hydroxybenzyl alcohols, which are structurally related and show that their antioxidant properties are linked to their radical scavenging abilities. nih.gov The transformation of the chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

Metal Ion Chelation

In addition to free radical scavenging, some benzofuran derivatives can exert their antioxidant effects through the chelation of metal ions. nih.gov Metal ions like copper (Cu²⁺) and iron (Fe²⁺) can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. By binding to these metal ions, benzofuran derivatives can prevent them from participating in redox cycling and ROS generation. The 2-(2'-hydroxyphenyl)benzoxazole functionality, which is structurally related to the benzofuran core, is thought to be important for chelating metal ions. nih.gov The interaction with metal ions is often indicated by a color change in solution upon the addition of divalent cations. nih.gov

Antimicrobial Spectrum and Mechanism of Action

A broad range of antimicrobial activities has been reported for benzofuran derivatives against various pathogenic microorganisms, including bacteria and fungi. nih.gov

The antimicrobial efficacy of these compounds is influenced by their specific structural features. For instance, the introduction of a halogen into the benzofuran structure can enhance antimicrobial activity. mdpi.com Some 7-methoxy benzofuran pyrazoline derivatives have shown excellent activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. researchgate.net The mechanism of action is believed to involve the inhibition of microbial growth by blocking active sites essential for their multiplication. researchgate.net Some derivatives have also demonstrated the ability to cleave DNA, which could be a primary mechanism for their antimicrobial effects. researchgate.net The presence of certain substituents, such as p-chloro, p-fluoro, and others on the phenyl ring of these derivatives, has been associated with good activity against E. coli and B. subtilis. researchgate.net

| Compound Class | Specific Derivatives | Antimicrobial Activity | Reference |

| 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivatives | Compounds III, IV, VI | Active against Gram-positive cocci (e.g., Staphylococcus aureus, Bacillus subtilis). Compounds III and VI also showed antifungal activity against Candida species. | mdpi.com |

| 7-methoxy benzofuran pyrazoline derivatives | Compounds with p-chloro, p-fluoro, 2-amino-5-bromo, 2-hydroxy-5-nitro, and 3,5-dichloro on phenyl ring | Good activity against E. coli and B. subtilis. | researchgate.net |

| Benzofuran-3-carbohydrazide derivatives | Compounds 3 and 4 | Promising antimycobacterial activity against M. tuberculosis H37Rv. | nih.gov |

| 3-methanone-6-substituted-benzofuran derivatives | Compound with a hydroxyl group at C-4 | Excellent antibacterial activity against S. aureus and MRSA. | nih.gov |

Antibacterial Efficacy Against Bacterial Strains

Research has demonstrated that derivatives of 7-methoxy-3-benzofuranacetic acid exhibit notable antibacterial properties. For instance, certain pyrazoline derivatives incorporating the 7-methoxy benzofuran scaffold have shown good activity against E. coli and B. subtilis, with their efficacy being comparable to the standard drug ciprofloxacin. researchgate.net Specifically, compounds featuring p-chloro, p-fluoro, 2-amino-5-bromo, 2-hydroxy-5-nitro, and 3,5-dichloro substitutions on the phenyl ring displayed significant antibacterial action. researchgate.net

Further studies on benzofuran derivatives revealed that the introduction of a halogen into the benzofuran structure is crucial for microbiological activity. mdpi.com Derivatives with two halogen substitutions on the acetyl group were active against Gram-positive cocci, whereas those with only one were inactive. mdpi.com Additionally, newly synthesized benzofuran derivatives, specifically compounds M5a and M5g, showed potent antibacterial activity against Enterococcus faecalis at a concentration of 50µg/ml. cuestionesdefisioterapia.com

The antibacterial activity of a series of synthesized benzofuran derivatives was also evaluated against E. coli, S. aureus, B. subtilis, and P. aeruginosa. ijpbs.com The results indicated that all synthesized compounds possessed significant to moderate activity, with one particular derivative, compound 13a, being the most active among the tested compounds. ijpbs.com

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Type | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrazolines with 7-methoxy benzofuran | E. coli, B. subtilis | Activity comparable to ciprofloxacin, especially with specific halogen and nitro substitutions. | researchgate.net |

| Halogenated benzofurans | Gram-positive cocci | Introduction of a halogen is key; two halogen substitutions on the acetyl group conferred activity. | mdpi.com |

| Benzofuran derivatives M5a, M5g | Enterococcus faecalis | Potent activity observed at 50µg/ml. | cuestionesdefisioterapia.com |

| Substituted benzofuran derivatives | E. coli, S. aureus, B. subtilis, P. aeruginosa | All tested compounds showed activity, with compound 13a being the most potent. | ijpbs.com |

Antifungal Activities

In addition to their antibacterial effects, derivatives of this compound have shown promising antifungal activity. Studies have revealed that certain halogenated derivatives of 3-benzofurancarboxylic acids are effective against Candida albicans. researchgate.net Specifically, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid demonstrated antifungal properties. researchgate.net

The antifungal potential of these compounds is further highlighted by research on other benzofuran derivatives. For example, converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, drastically increased its antifungal activity. nih.govresearchgate.net This suggests that specific structural modifications can significantly enhance the antifungal efficacy of the benzofuran scaffold.

Furthermore, investigations into derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid showed that compounds containing a halogen in the aromatic ring exhibited antifungal activity against Candida strains, including C. albicans and C. parapsilosis, with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL. mdpi.com Similarly, certain newly synthesized benzofuran derivatives, namely M5i, M5k, and M5l, displayed significant antifungal activity against Candida albicans at a concentration of 25µg/ml. cuestionesdefisioterapia.com

Some studies have explored the mechanism of this antifungal action, suggesting a link to the disruption of intracellular calcium homeostasis. nih.govresearchgate.net While not all antifungal derivatives directly induced calcium fluxes, they were found to augment amiodarone-elicited calcium influx, indicating that changes in cytoplasmic calcium concentration are part of their antifungal mechanism. nih.govresearchgate.net

Table 2: Antifungal Activity of Benzofuran Derivatives

| Derivative | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Halogenated 3-benzofurancarboxylic acid esters | Candida albicans | Exhibited antifungal activity. | researchgate.net |

| Dibromo derivative of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate | Cryptococcus neoformans, Aspergillus fumigatus | Drastically increased antifungal activity upon bromination. | nih.govresearchgate.net |

| Halogenated 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivatives | Candida albicans, Candida parapsilosis | Active at an MIC of 100 μg/mL. | mdpi.com |

| Benzofuran derivatives M5i, M5k, M5l | Candida albicans | Significant activity at 25µg/ml. | cuestionesdefisioterapia.com |

Specific Antitubercular Investigations of Benzofuran-Oxadiazole Conjugates

A significant area of research has been the synthesis and evaluation of benzofuran-oxadiazole conjugates as potential antitubercular agents. These hybrid molecules have demonstrated noteworthy activity against Mycobacterium tuberculosis.

In one study, a series of benzofuran-oxadiazole conjugates were synthesized and screened for their activity against Mycobacterium phlei and Mycobacterium tuberculosis H37Rv. asianpubs.org The results showed that compounds with chlorine or bromine at the 6th position of the benzofuran ring had the highest activity against M. phlei (MIC of 1.56 μg/mL). asianpubs.org For M. tuberculosis H37Rv, bromine at either the 5th or 6th position of the benzofuran ring resulted in the highest activity (MIC of 3.125 μg/mL). asianpubs.org

Another study corroborated these findings, highlighting that benzofuran-oxadiazole derivatives with chlorine and bromine on the benzofuran ring exhibited excellent antitubercular activity. researchgate.net The structure-activity relationship (SAR) analysis indicated that halogen substitutions at the C-5 and C-6 positions of the benzofuran ring were beneficial for anti-tuberculosis activity. researchgate.net Molecular docking studies further supported the potent activity of some of these compounds, with one derivative showing activity superior to the standard drug pyrazinamide. researchgate.net

The 1,3,4-oxadiazole (B1194373) ring itself is a crucial component, known for its ability to engage in hydrogen bonding interactions with various biological receptors. researchgate.net This, combined with the benzofuran scaffold, creates a promising framework for the development of new antitubercular drugs. Further research into benzo researchgate.netnih.govcyclohepta[1,2-b]pyridine-1,3,4-oxadiazole hybrids also identified compounds with promising in vitro antimycobacterial activity against M. tuberculosis H37Rv, with some analogues showing low cytotoxicity. nih.gov

Table 3: Antitubercular Activity of Benzofuran-Oxadiazole Conjugates

| Derivative/Substitution | Mycobacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Chlorine at 6th position | Mycobacterium phlei | 1.56 | asianpubs.org |

| Bromine at 6th position | Mycobacterium phlei | 1.56 | asianpubs.org |

| Bromine at 5th position | Mycobacterium tuberculosis H37Rv | 3.125 | asianpubs.org |

| Bromine at 6th position | Mycobacterium tuberculosis H37Rv | 3.125 | asianpubs.org |

Anticancer and Cytotoxic Effects on Cellular Models

Benzofuran derivatives, including those related to this compound, have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects across various cancer cell lines.

For instance, a naturally isolated benzofuran derivative, ailanthoidol (B1236983), displayed potent cytotoxicity in Huh7 (mutant p53) hepatoma cells, with IC50 values of 45 μM and 22 μM at 24 and 48 hours, respectively. nih.gov This compound was less effective against HepG2 (wild-type p53) liver carcinoma cells, suggesting a degree of selectivity. nih.gov Similarly, benzofuran-based oxadiazole conjugates have shown promising anticancer activities against pancreatic (MIA PaCa2) and colon (HCT116) cancer cells, with IC50 values ranging from 3.27 to 11.27 μM. nih.gov

Furthermore, benzofuran-chalcone derivatives have been screened for their in vitro anticancer activity against a panel of human cancer cell lines, including A-375, MCF-7, A-549, HT-29, and H-460. nih.gov Other studies have reported on the anticancer activity of benzofuran derivatives against HePG2, HeLa, MCF-7, and PC3 cancer cell lines, with some compounds showing inhibitory potency with IC50 values in the micromolar range. nih.gov

A benzofuran derivative, BM7, has been shown to effectively combat cancer by promoting cancer cell apoptosis and influencing IL-6 levels. dntb.gov.ua Another study on a benzofuran-isatin conjugate demonstrated potent and selective anti-proliferative action towards SW620 and HT29 colorectal cancer cell lines. nih.gov

Table 4: Anticancer Activity of Benzofuran Derivatives

| Derivative | Cancer Cell Line(s) | IC50 Values | Key Findings | Reference |

|---|---|---|---|---|

| Ailanthoidol | Huh7 (mutant p53) | 45 μM (24h), 22 μM (48h) | More potent in mutp53 cells. | nih.gov |

| Benzofuran-oxadiazole conjugates | MIA PaCa2, HCT116 | 3.27–11.27 μM | Bromo derivative was most efficient against HCT116. | nih.gov |

| Benzofuran-chalcone derivatives | A-375, MCF-7, A-549, HT-29, H-460 | - | Screened for in vitro anticancer activity. | nih.gov |

| Benzofuran derivatives | HePG2, HeLa, MCF-7, PC3 | 4.0–16.72 μM | Promising inhibitory potency. | nih.gov |

| BM7 | - | - | Promotes apoptosis and impacts IL-6 levels. | dntb.gov.ua |

| Benzofuran-isatin conjugate | SW620, HT29 | - | Potent and selective anti-proliferative action. | nih.gov |

Mechanisms of Cancer Cell Proliferation Inhibition

The anticancer effects of this compound derivatives are mediated through various mechanisms that inhibit cancer cell proliferation. One key mechanism is the induction of cell cycle arrest. For example, the benzofuran derivative ailanthoidol was found to induce G1 arrest in cancer cells, which was associated with a reduction in the expression of cyclin D1 and CDK2 (Cyclin-Dependent Kinase 2). nih.gov

Other benzofuran derivatives have been shown to cause cell cycle arrest at different phases. For instance, certain derivatives induced G2/M phase arrest in HepG2 cells, while others caused S and G2/M phase arrest in A549 cells. researchgate.net This cell cycle arrest is often linked to the inhibition of key regulatory proteins. Some benzofuran derivatives have been found to inhibit tubulin polymerization, leading to disruption of the mitotic spindle and subsequent cell cycle arrest in the G2/M phase. nih.gov

Furthermore, the inhibition of signaling pathways crucial for cell proliferation is another important mechanism. One study demonstrated that a 3-formylbenzofuran derivative significantly reduced the phosphorylation level of ERK (extracellular signal-related kinase), suggesting that it halts cell growth by blocking the RAS/RAF/MEK/ERK signaling pathway. nih.gov

Apoptosis Induction Pathways

A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through multiple pathways.

One major pathway is the intrinsic or mitochondrial pathway. This is often initiated by the generation of reactive oxygen species (ROS). researchgate.net The accumulation of ROS can lead to the activation of c-Jun N-terminal kinase (JNK), which in turn triggers apoptosis. researchgate.net Some benzofuran derivatives have been shown to induce apoptosis via the generation of ROS followed by JNK activation. researchgate.net

The mitochondrial pathway is also regulated by the Bcl-2 family of proteins. Studies have shown that some ATP analogs can downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to the depolarization of the mitochondrial membrane, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspases, such as caspase-9 and caspase-3, which execute the apoptotic process. nih.govnih.gov

In some cases, apoptosis induction by benzofuran derivatives can be independent of caspases. nih.gov However, the disruption of the mitochondrial membrane potential remains a key event. nih.gov Additionally, some derivatives have been found to downregulate the expression of survivin and XIAP, which are inhibitors of apoptosis proteins. researchgate.net

Differential Cytotoxicity Across Cancer Cell Lines

An important aspect of the anticancer potential of this compound derivatives is their differential cytotoxicity, meaning they exhibit varying degrees of effectiveness against different cancer cell lines. This selectivity is crucial for developing targeted cancer therapies with reduced side effects.

For example, the natural benzofuran derivative ailanthoidol demonstrated significantly more potent cytotoxicity in Huh7 hepatoma cells, which have a mutant p53 protein, compared to HepG2 liver carcinoma cells with wild-type p53. nih.gov This suggests that the p53 status of the cancer cells can influence their sensitivity to certain benzofuran derivatives.

In another study, a series of benzofuran-based carboxylic acids showed variable inhibitory effects on MCF-7 and MDA-MB-231 breast cancer cell lines. One derivative was particularly effective against MDA-MB-231 cells, with a potency close to the reference drug doxorubicin. nih.gov Similarly, different 3-methylbenzofuran (B1293835) derivatives exhibited varying antiproliferative activity against the A549 lung cancer cell line, with one derivative showing activity comparable to the standard drug staurosporine. nih.gov

This differential cytotoxicity is also observed in the context of halogenated derivatives. For instance, methyl esters of certain halogenated 3-benzofurancarboxylic acids displayed antifungal activity against C. albicans, indicating a degree of specificity in their biological action. researchgate.net The cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans have also been investigated, further highlighting the potential for developing compounds with selective activity against specific cancer cell types. dntb.gov.ua

Metabolic Regulation and Signal Transduction

Glucose Homeostasis Modulation through GPR40 Agonism (via related benzofuran cores)

G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), has emerged as a significant therapeutic target for managing type 2 diabetes mellitus (T2DM) and other metabolic disorders. researchgate.net This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells within the gut. unina.it Its activation by medium and long-chain free fatty acids potentiates glucose-dependent insulin (B600854) secretion (GDIS) from pancreatic β-cells. researchgate.netunina.it The binding of agonists to GPR40 initiates Gαq/11-mediated signal transduction pathways, leading to intracellular calcium spikes that are crucial for stimulating insulin release. unina.itresearchgate.net

Several synthetic GPR40 agonists have been developed and shown to improve glucose tolerance and restore metabolic homeostasis in various animal models of T2DM. researchgate.net For instance, the GPR40 agonist TAK-875 demonstrated efficacy in improving glycemic control in T2DM patients by enhancing insulin secretion without causing hypoglycemia, providing a proof-of-concept for this therapeutic strategy. nih.gov While some studies suggest that GPR40 activation primarily affects insulin secretion without altering peripheral insulin sensitivity, other research indicates that certain GPR40 agonists may also enhance insulin sensitivity. researchgate.net

The activation of GPR40 in enteroendocrine cells also stimulates the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). unina.itnih.gov GLP-1 further contributes to glucose homeostasis by promoting insulin secretion, inhibiting glucagon (B607659) release, and delaying gastric emptying. Dual agonists that target both GPR40 and GPR120 have been shown to be particularly effective in inducing GLP-1 secretion. unina.itresearchgate.net This dual agonism not only improves glucose homeostasis but also leverages the anti-inflammatory properties of GPR120, which is expressed in immune cells like macrophages. mdpi.com The development of GPR40 superagonists, which exhibit enhanced efficacy in Gαs-mediated signaling, has shown promise in preclinical studies for significant glucose lowering and weight loss. nih.gov

| Mechanism | Effect | References |

|---|---|---|

| Activation of GPR40 in Pancreatic β-cells | Augments glucose-dependent insulin secretion (GDIS) | researchgate.net, unina.it |

| Activation of GPR40 in Enteroendocrine Cells | Induces secretion of incretin hormones (e.g., GLP-1) | unina.it, nih.gov |

| Overall Metabolic Impact | Improves glucose tolerance and restores metabolic homeostasis | researchgate.net |

| Dual GPR40/GPR120 Agonism | Enhanced GLP-1 secretion and improved glucose homeostasis | unina.it, researchgate.net |

Induction of Activating Transcription Factor 3 (ATF3) for Metabolic Syndrome Intervention (via related chromeno[4,3-c]pyrazol-4-one derivatives)

Activating Transcription Factor 3 (ATF3) is a stress-responsive transcription factor that plays a crucial role in regulating metabolism, immunity, and oncogenesis. researchgate.netfrontiersin.org As a hub in the cellular adaptive-response network, ATF3 expression is induced by various stimuli, including endoplasmic reticulum stress, cytokines, and chemokines. researchgate.netfrontiersin.org Emerging evidence highlights the vital role of ATF3 in managing glucolipid metabolism, making it a promising therapeutic target for metabolic syndrome. nih.gov

Research into chromeno[4,3-c]pyrazol-4-one derivatives has identified these compounds as potent inducers of ATF3. researchgate.netnih.gov A structure-activity relationship campaign led to the identification of the achiral compound 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as a significant ATF3 inducer with lipid-lowering capabilities in a pre-differentiated 3T3-L1 cell model. researchgate.netnih.gov In high-fat diet-induced obese mice, this compound demonstrated substantial weight loss, a reduction in white adipose tissue mass, and fewer hypertrophic adipocytes. researchgate.netnih.gov Furthermore, it improved the glycemic profile, ameliorated liver function, and lowered plasma triglyceride levels. researchgate.netnih.govbioworld.com

ATF3's role in metabolic homeostasis is multifaceted. It is involved in the glucose metabolism of various organs, including the pancreas, liver, and adipose tissue. frontiersin.org In adipose tissue, ATF3 can inhibit adipocyte differentiation and lipogenesis. frontiersin.org The induction of ATF3 by small molecules has been shown to protect against metabolic dysfunctions such as hyperglycemia, hyperlipidemia, and hepatic injury triggered by a high-fat diet. bioworld.com These findings underscore the potential of ATF3-inducing compounds, like certain chromeno[4,3-c]pyrazol-4-one derivatives, as therapeutic agents for the management of metabolic syndrome. nih.govbioworld.com

| Biological Effect | Observed Outcome | References |

|---|---|---|

| Weight Management | Robust weight loss and reduced white adipose mass | nih.gov, researchgate.net |

| Glucose Metabolism | Improved glycemic profile | nih.gov, researchgate.net |

| Lipid Metabolism | Lipid-lowering feature and improved plasma triglyceride profile | nih.gov, researchgate.net, bioworld.com |

| Liver Function | Ameliorated liver function | nih.gov, researchgate.net, bioworld.com |

Antidiabetic Activity Mechanisms

The antidiabetic activities of benzofuran derivatives, including this compound, are believed to be mediated through a combination of mechanisms, primarily involving the modulation of key signaling pathways that regulate glucose and lipid metabolism. frontiersin.org One of the principal mechanisms is the agonism of GPR40, which enhances glucose-stimulated insulin secretion from pancreatic β-cells. researchgate.netmdpi.com This action directly addresses the impaired insulin secretion often observed in type 2 diabetes.

Furthermore, the induction of ATF3 presents another significant pathway for antidiabetic effects. nih.gov By inducing ATF3, related compounds can improve insulin sensitivity and reduce the metabolic dysregulation associated with metabolic syndrome, such as hyperglycemia and hyperlipidemia. bioworld.com

Polyphenolic compounds, a broad class that includes benzofuran structures, are also known for their antioxidant properties. frontiersin.org They can protect pancreatic β-cells from oxidative stress-induced damage, a contributing factor to β-cell dysfunction in diabetes. frontiersin.org These compounds may also inhibit the formation of amyloid aggregates, which are cytotoxic to β-cells. frontiersin.org By preserving β-cell mass and function, these derivatives can help maintain endogenous insulin production. The collective impact of these mechanisms—enhanced insulin secretion, improved insulin sensitivity, and β-cell protection—underlies the potential of this compound and its analogues as antidiabetic agents.

Antiviral Activities of Benzofuran Derivatives

Benzofuran derivatives have demonstrated a broad spectrum of biological activities, including significant antiviral properties against both DNA and RNA viruses. nih.govrsc.orgrsc.org Research has shown that certain benzofuran derivatives can act as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov The activation of STING leads to the induction of type I interferons (IFN-I), which are critical components of the innate immune response to viral infections. nih.gov

Specifically, some benzofuran derivatives have been identified as STING-dependent immunostimulatory compounds that can inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations. nih.gov The antiviral activity is dependent on the induction of interferon, as these compounds were found to be inactive in cells lacking IFN production. nih.gov The mechanism involves the induction of phospho-IRF3 nuclear localization, a key step in the STING signaling cascade. nih.gov

Other studies have identified benzofuran derivatives with specific antiviral activities. For instance, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed specific activity against the respiratory syncytial virus (RSV). nih.gov Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was active against the influenza A virus. nih.gov The diverse antiviral activities exhibited by benzofuran derivatives make them a promising scaffold for the development of novel broad-spectrum antiviral agents. rsc.orgnih.gov

| Compound/Derivative Class | Target Virus/Mechanism | Reference |

|---|---|---|

| Benzofuran derivatives (general) | STING agonists, induction of Type I Interferons | nih.gov |

| Specific benzofuran derivatives | Inhibition of human coronaviruses (including SARS-CoV-2) | nih.gov |

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | nih.gov |

| 1-(7-tridecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | nih.gov |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A virus | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by identifying key structural features responsible for their effects. researchgate.net For benzofuran derivatives, SAR studies have provided valuable insights into the structural requirements for their various biological activities, including anticancer and antifungal effects. nih.govmdpi.com

In the context of anticancer activity, substitutions at the C-2 position of the benzofuran ring, such as ester or heterocyclic rings, have been found to be important for cytotoxic activity. nih.gov For a series of benzofuran analogues, the presence of a CONH group was deemed necessary for anticancer activity. nih.gov Furthermore, the introduction of halogen atoms, such as bromine, to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity. mdpi.com

Regarding compounds with metabolic effects, SAR studies on chromeno[4,3-c]pyrazol-4-one derivatives, which are structurally related to benzofurans, revealed that specific substitutions are key to their ATF3-inducing activity. nih.gov The development of an achiral version, 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one, from a chiral lead compound through a scaffold-hopping approach, highlighted the importance of the core structure and its substituents in achieving the desired biological profile for metabolic syndrome intervention. researchgate.netnih.gov

For antifungal activity, SAR studies of coumarin (B35378) derivatives, which share the benzopyrone core with some benzofuran-related compounds, have shown that O-substitutions are essential. mdpi.com Specifically, O-alkylation and O-acylation with shorter alkyl and acyl groups can enhance antifungal activity. mdpi.com These findings from SAR studies on related scaffolds can guide the rational design of novel this compound analogues with improved therapeutic properties.

Natural Occurrence and Biosynthetic Pathways of Benzofuranacetic Acids

Isolation and Identification from Fungal Sources

Fungi, particularly those from marine environments, represent a chemically diverse and prolific source of novel secondary metabolites. nih.gov The genus Talaromyces, found in various marine habitats including sediments and in association with marine plants and animals, is noted for its impressive chemodiversity. nih.gov These fungi produce a wide array of chemical classes, including alkaloids, meroterpenoids, isocoumarins, and benzofurans. nih.gov

Marine-derived fungi of the genus Talaromyces are a significant reservoir of bioactive natural products. nih.gov Investigations into these fungi have led to the discovery of hundreds of secondary metabolites, with approximately 45% being new to science. nih.gov The sources of these fungi are varied, ranging from sea water and sediments to various marine organisms, highlighting their remarkable adaptability to different and often extreme environments. nih.gov While research has identified numerous compound classes like polyketides, peptides, and lactones from Talaromyces, the isolation of benzofuran (B130515) derivatives is a notable finding. nih.govnih.gov One study specifically documents the isolation of a complex benzofuranacetic acid derivative from a Talaromyces species, underscoring the potential of this genus as a source for such compounds. nih.gov

The characterization of new compounds from fungal sources is a meticulous process involving advanced analytical techniques. The chemical investigation of a marine-derived fungus, Talaromyces sp. BTBU20213036, for instance, led to the isolation of several new polyketide-derived metabolites. nih.gov The structural elucidation of these compounds was achieved through a detailed analysis of spectroscopic data, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and both 1D and 2D Nuclear Magnetic Resonance (NMR) data. nih.gov Furthermore, the absolute configurations of these novel compounds were often determined by comparing experimental electronic circular dichroism (ECD) spectra with those obtained from quantum chemical calculations. nih.gov

A specific example of a novel benzofuranacetic acid metabolite isolated from a Talaromyces species is "Carboxy-methyl-butenyl-octahydro-methoxycarbonyl-3-methyl-methylene-oxo-benzofuranacetic acid". nih.gov The identification of such a complex molecule showcases the unique biosynthetic capabilities of these marine fungi.

| Fungal Source | Compound Class | Example Compounds | Reference |

|---|---|---|---|

| Talaromyces sp. | Benzofurans | Carboxy-methyl-butenyl-octahydro-methoxycarbonyl-3-methyl-methylene-oxo-benzofuranacetic acid | nih.gov |

| Talaromyces sp. BTBU20213036 | Oligophenalenone Dimers | Bacillisporins K and L | nih.gov |

| Talaromyces minnesotensis BTBU20220184 | Isocoumarins | Talamitones A and B | mdpi.com |

Presence and Distribution in Plant Species

While fungal sources are confirmed producers of benzofuranacetic acids, the presence of these specific compounds in the plant kingdom is less definitive. Several plant species have undergone extensive phytochemical analysis, revealing a wide range of other chemical constituents.

Fagraea fragrans, a plant from the Gentianaceae family, has been the subject of multiple phytochemical studies. thaiscience.infopkru.ac.th Research on the stem bark of this plant has led to the isolation of numerous compounds, including a new oxofurofuran lignan (B3055560) named fagraeanolide, along with other known lignans, triterpenes, and aromatic derivatives. pkru.ac.thnih.gov A GC-MS analysis of a methanolic extract from the stem bark identified fourteen different components, such as benzoic acid, various aldehydes, n-hexadecanoic acid, and sterols like stigmasterol (B192456) and β-sitosterol. wiserpub.comwiserpub.com However, based on the available scientific literature, neither "7-Methoxy-3-benzofuranacetic acid" nor any other benzofuranacetic acid derivatives have been reported as constituents of Fagraea fragrans. thaiscience.infopkru.ac.thnih.govwiserpub.comwiserpub.com

Alchornea cordifolia, a member of the Euphorbiaceae family, is a well-known African medicinal plant rich in various bioactive compounds. nih.govresearchgate.net Phytochemical investigations have revealed the presence of alkaloids, terpenoids, steroids, flavonoids, and a range of phenolic acids, including gallic acid, ellagic acid, and protocatechuic acid. nih.govucl.ac.be Extracts from the leaves have also been shown to contain tannins, saponins, and coumarins. nih.gov Despite the extensive chemical profiling of A. cordifolia, there are no reports in the reviewed literature detailing the isolation of "this compound" or related benzofuranacetic acid structures from this plant. nih.govucl.ac.benih.gov

Cassia angustifolia, commonly known as Senna, is a plant from the Fabaceae family. researchgate.net It is most famous for its anthraquinone (B42736) glycosides, known as sennosides, which are responsible for its laxative properties. researchgate.net Chemical studies on the leaves of C. angustifolia have led to the identification of several other compounds, including flavonoids like kaempferol, aloe emodin, and various benzoic acid derivatives such as 3-methoxy-4-hydroxy-benzoic acid and 3,4-dihydroxybenzoic acid (protocatechuic acid). nih.govnih.gov However, "this compound" has not been identified among the chemical constituents reported in the scientific literature for this plant. researchgate.netnih.govnih.gov

| Plant Species | Family | Major Compound Classes Identified | Reference |

|---|---|---|---|

| Fagraea fragrans Roxb. | Gentianaceae | Lignans, Triterpenes, Sterols, Aromatic Aldehydes, Benzoic Acid | pkru.ac.thwiserpub.com |

| Alchornea cordifolia | Euphorbiaceae | Alkaloids, Flavonoids, Terpenoids, Tannins, Hydroxybenzoic Acids | nih.govucl.ac.benih.gov |

| Cassia angustifolia | Fabaceae | Anthraquinones (Sennosides), Flavonoids, Benzoic Acid Derivatives | researchgate.netnih.govnih.gov |

Propolis Extracts

Propolis, a resinous mixture produced by honeybees from substances collected from parts of plants, buds, and exudates, is a complex chemical matrix. Its composition is highly variable and depends on the geographical location, surrounding flora, and the species of bee. While a direct isolation of this compound from propolis has not been definitively reported in publicly available literature, the substance is known to be rich in a variety of phenolic compounds that are established precursors to benzofuran structures.

Notably, propolis extracts have been found to contain a significant amount of phenylpropanoids and their esters. nih.gov These compounds, derived from the shikimate pathway, are fundamental building blocks for a vast array of secondary metabolites in plants. The presence of these precursors in propolis suggests a plausible origin for benzofuranacetic acid derivatives.

Furthermore, various benzofuran derivatives have been identified in propolis, underscoring the potential for the presence of this compound. researchgate.net The chemical environment within propolis, rich in enzymes from both the bees and the plant material, could facilitate the transformation of these precursors into more complex structures.

Table 1: Key Phenylpropanoid and Coumarin (B35378) Precursors Found in Propolis

| Precursor Class | Specific Examples | Potential Role in Benzofuran Biosynthesis |

| Phenylpropanoids | Caffeic acid, Ferulic acid, p-Coumaric acid nih.gov | Serve as foundational skeletons for the benzofuran ring through various cyclization reactions. |

| Coumarins | - | Can undergo rearrangement reactions to form the benzofuran nucleus. jocpr.com |

This table is generated based on known constituents of propolis and their established roles in the biosynthesis of benzofuran compounds.

Elucidation of Biosynthetic Pathways for Benzofuranacetic Acid Scaffolds in Natural Systems

The biosynthesis of the benzofuranacetic acid scaffold, while not elucidated in its entirety for every specific derivative, is understood to proceed through established biochemical transformations of phenylpropanoid precursors. The formation of the core benzofuran ring system is a key step, followed by modifications that introduce the acetic acid side chain and other functional groups, such as the methoxy (B1213986) group at the 7-position.